molecular formula C16H26O2S3 B14287241 2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol CAS No. 141890-05-3

2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol

Cat. No.: B14287241
CAS No.: 141890-05-3
M. Wt: 346.6 g/mol
InChI Key: ZEPFNUANLIBTAK-UHFFFAOYSA-N
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Description

2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol is an organic compound characterized by the presence of a methoxy group and a phenolic hydroxyl group attached to a benzene ring. This compound also features a propyl chain substituted with three ethylsulfanyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol typically involves multiple steps, starting with the preparation of the phenolic core. The methoxy group is introduced via methylation of a hydroxybenzene derivative. The propyl chain with ethylsulfanyl groups can be synthesized through a series of substitution reactions, where ethylsulfanyl groups are introduced using reagents like ethylthiol and appropriate catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: The methoxy and ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Deoxygenated phenolic compounds.

    Substitution: Various substituted phenolic derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The phenolic hydroxyl group can interact with enzymes and proteins, modulating their activity.

    Pathways Involved: The compound can influence oxidative stress pathways by scavenging free radicals and reducing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-methoxy-4-propyl-: Similar structure but lacks the ethylsulfanyl groups.

    Phenol, 2-methoxy-4-(1-propenyl)-: Contains a propenyl group instead of the propyl chain with ethylsulfanyl groups.

Uniqueness

2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol is unique due to the presence of three ethylsulfanyl groups on the propyl chain, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

141890-05-3

Molecular Formula

C16H26O2S3

Molecular Weight

346.6 g/mol

IUPAC Name

2-methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol

InChI

InChI=1S/C16H26O2S3/c1-5-19-15(11-16(20-6-2)21-7-3)12-8-9-13(17)14(10-12)18-4/h8-10,15-17H,5-7,11H2,1-4H3

InChI Key

ZEPFNUANLIBTAK-UHFFFAOYSA-N

Canonical SMILES

CCSC(CC(SCC)SCC)C1=CC(=C(C=C1)O)OC

Origin of Product

United States

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